4,7-Diphenylpyrrolo[1,2-a]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H16N2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4,7-diphenylpyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C23H16N2/c1-3-8-17(9-4-1)19-13-14-21-20(16-19)24-23(18-10-5-2-6-11-18)22-12-7-15-25(21)22/h1-16H |
InChI Key |
KJFUXVINJQBCED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N4C=CC=C4C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Theoretical and Computational Investigations of 4,7 Diphenylpyrrolo 1,2 a Quinoxaline
Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO/LUMO)
The electronic properties of pyrrolo[1,2-a]quinoxalines are largely dictated by their frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are key to understanding the molecule's reactivity, photophysical behavior, and potential applications in organic electronics.
Computational studies on related substituted pyrrolo[1,2-a]quinoxalines, such as 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP), reveal that the introduction of phenyl groups significantly influences the HOMO and LUMO energy levels. acs.org It is anticipated that conjugating phenyl rings at the 4- and 7-positions of the pyrrolo[1,2-a]quinoxaline (B1220188) core will similarly affect the electronic structure. acs.org The pyrrolo[1,2-a]quinoxaline core itself possesses a dual electron donor/acceptor character. nih.gov
In the case of 2,4-disubstituted analogs, Time-Dependent Density Functional Theory (TDDFT) calculations have shown that the lower energy absorption bands are dominated by both S₀–S₁ and S₀–S₂ transitions. acs.org For QPP, these transitions correspond to H→L (HOMO to LUMO) and H-1→L excitations. acs.org A similar behavior would be expected for 4,7-diphenylpyrrolo[1,2-a]quinoxaline. In related disubstituted analogs, a complete charge delocalization is observed in the fluorescent S₁ state of the unsubstituted parent compound. acs.org However, in the 2,4-disubstituted derivatives, the electronic charge clouds on the benzene (B151609) rings adjacent to the pyrrole (B145914) moiety are absent in the S₁ state. acs.org
For a related compound, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, the HOMO and LUMO energies were calculated to be -6.0504 eV and -3.2446 eV, respectively, resulting in a HOMO-LUMO energy gap of 2.8058 eV. nih.gov While the substitution pattern is different, this provides a general idea of the energy levels in this class of compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | -6.0504 | -3.2446 | 2.8058 | nih.gov |
Conformational Analysis and Molecular Geometry of Diphenyl Substitution
The substitution of phenyl groups on the pyrrolo[1,2-a]quinoxaline core introduces rotational freedom, leading to various possible conformations that can impact the electronic and photophysical properties. The dihedral angles between the phenyl rings and the heterocyclic core are crucial parameters in determining the extent of π-conjugation.
In computational studies of 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP), the geometry of the molecule in the ground state (S₀) and the first excited state (S₁) has been optimized. acs.org These studies show that the phenyl rings are twisted with respect to the plane of the pyrrolo[1,2-a]quinoxaline core. acs.org For instance, in the S₁ state of QPP, the benzene rings become more planar with respect to the PQN moiety, with the CCCC dihedral angle changing from approximately 40° to 15°. acs.org A similar trend of planarization upon excitation is expected for this compound, which would influence its photophysical properties.
For a related compound, 2-phenyl-4-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP), crystal structure analysis revealed that the dihedral angles between the PQN core and the thiophene (B33073) and benzene rings are 25.9° and 118.78°, respectively. acs.org This significant twist in the phenyl group indicates a disruption of π-conjugation between the phenyl ring and the heterocyclic core in the ground state.
| Compound | Substituent | Dihedral Angle with PQN core (°) | Reference |
|---|---|---|---|
| 2-phenyl-4-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP) | Thiophene | 25.9 | acs.org |
| Benzene | 118.78 |
Intramolecular Charge Transfer (ICT) Characteristics
The pyrrolo[1,2-a]quinoxaline system, with its electron-rich pyrrole and electron-deficient pyrazine (B50134) moieties, is a good scaffold for intramolecular charge transfer (ICT) processes, especially when substituted with donor and acceptor groups. The phenyl groups in this compound can act as π-donors or acceptors depending on their position and the electronic nature of the excited state.
Studies on 2,4-disubstituted pyrrolo[1,2-a]quinoxalines have shown that the presence of substituents leads to pronounced differences in their ICT characteristics. nih.gov In the unsubstituted pyrrolo[1,2-a]quinoxaline, there is weak ICT. acs.org However, in substituted analogues like QPP, a transfer of charge from the PQN part to the pyridine-connected benzene ring can be observed in the excited states. acs.org The S₁ states of these non-rigid molecules can undergo intersystem crossing to triplet states, accompanied by a significant increase in charge transfer, with a 1.5- to 3.0-fold increase in the dipole moments. nih.gov This suggests that this compound is likely to exhibit significant ICT character upon photoexcitation.
Computational Reaction Mechanism Studies for Pyrrolo[1,2-a]quinoxaline Functionalization
Computational studies are instrumental in elucidating the reaction mechanisms for the synthesis and functionalization of the pyrrolo[1,2-a]quinoxaline scaffold. These studies can help in understanding the key factors that govern the productivity and regioselectivity of the reactions.
For example, a gold-catalyzed protocol to obtain functionalized 3H-pyrrolo[1,2,3-de]quinoxalines has been proposed, and theoretical calculations were used to rationalize the final step of the hypothesized reaction mechanism. mdpi.com Other studies have focused on the development of efficient synthetic methods, such as iron-catalyzed synthesis from 1-(2-aminophenyl)pyrroles and cyclic ethers, where computational insights could help optimize the reaction conditions. rsc.org The synthesis of pyrrolo[1,2-a]quinoxalines often involves a cascade of reactions, including alcohol oxidation, imine formation, intramolecular cyclization, and oxidative dehydrogenation, where computational modeling can provide valuable information on the transition states and intermediates. researchgate.net
Predictive Modeling for Structure-Property Relationships
Predictive modeling based on computational chemistry is a powerful tool for establishing structure-property relationships in the pyrrolo[1,2-a]quinoxaline series. By systematically varying the substituents and their positions, it is possible to tune the electronic and photophysical properties of these compounds for specific applications.
In a study of substituted pyrrolo[1,2-a]quinoxalines, it was concluded that the presence of substituents at the 2 and 4 positions leads to pronounced differences in ICT characteristics, solvatochromism, and aggregation-induced emission enhancement (AIEE) properties. nih.gov Theoretical calculations were in good agreement with experimental results, capturing solvent-dependent shifts and intensity variations. nih.gov These findings underscore the potential of predictive modeling to guide the design of new pyrrolo[1,2-a]quinoxaline derivatives with desired properties. For this compound, computational models could predict its emission wavelength, quantum yield, and potential for applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes.
Advanced Materials Science Applications of 4,7 Diphenylpyrrolo 1,2 a Quinoxaline Derivatives
Organic Electronic and Optoelectronic Devices
The inherent charge transport and luminescent properties of the quinoxaline (B1680401) moiety make its derivatives attractive candidates for various organic electronic and optoelectronic devices. google.com The rigid and planar structure of the pyrrolo[1,2-a]quinoxaline (B1220188) system can facilitate intermolecular interactions crucial for charge transport, while the tunable electronic nature of the core allows for the engineering of materials with specific functionalities.
Organic Light-Emitting Diodes (OLEDs)
Photovoltaic Cells and Solar Energy Conversion Systems
In the realm of solar energy, quinoxaline-based materials are being explored for their use in organic photovoltaic (OPV) cells. rsc.orgrsc.orgnih.gov Their strong absorption in the visible spectrum and tunable energy levels make them suitable as either donor or acceptor components in the active layer of a solar cell. The development of quinoxaline-based Y-type acceptors has recently garnered significant interest due to their potential for reducing energy loss and enhancing photovoltaic performance. rsc.org Furthermore, the incorporation of pyrido[2,3-b]quinoxaline (B14754064) units in small-molecule acceptors has been shown to yield high-performance organic solar cells. nih.gov Theoretical studies on quinoxaline derivatives have also indicated their potential as efficient sensitizers in dye-sensitized solar cells (DSSCs). Although specific photovoltaic performance metrics for 4,7-diphenylpyrrolo[1,2-a]quinoxaline have not been reported, the broader research on related structures underscores the promise of this class of compounds in solar energy conversion.
Organic Field-Effect Transistors (OFETs)
The ordered molecular packing and efficient charge transport capabilities of certain organic semiconductors are critical for their application in organic field-effect transistors (OFETs). While there is a lack of specific OFET performance data for this compound, the general class of quinoxaline derivatives has been investigated for such applications. The performance of OFETs is highly dependent on the molecular structure and the resulting solid-state packing, which influences charge carrier mobility. The rigid, planar nature of the pyrrolo[1,2-a]quinoxaline scaffold could potentially facilitate the necessary intermolecular π-π stacking for efficient charge transport in an OFET channel.
Photophysical Properties and Their Engineering
The photophysical behavior of pyrrolo[1,2-a]quinoxaline derivatives is a key area of research, as it underpins their functionality in optoelectronic applications. The emission characteristics and the influence of the molecular environment on these properties are of particular interest.
Luminescence and Fluorescence Emission Profiles
The luminescence of pyrrolo[1,2-a]quinoxaline derivatives is highly dependent on their substitution pattern and the surrounding solvent polarity. A detailed study on 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP), a close isomer of the title compound, provides valuable insights. acs.org In non-polar solvents like toluene, QPP exhibits a distinct emission profile. The introduction of phenyl groups at the 2 and 4 positions leads to a notable Stokes shift of over 70 nm, indicating a significant difference between the absorption and emission maxima. acs.org This is attributed to increased conjugation and stronger donor-acceptor interactions within the molecule. acs.org Furthermore, the phosphorescence of these compounds has been investigated, with QPP showing the highest phosphorescence intensity compared to the unsubstituted pyrrolo[1,2-a]quinoxaline, suggesting that the diphenyl substitution pattern plays a crucial role in its triplet state emission. acs.org
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) | Toluene | ~350-362 | - | >70 |
Data extracted from a study on a closely related isomer of this compound. acs.org
Aggregation-Induced Emission (AIE) Enhancement
A fascinating photophysical phenomenon observed in some pyrrolo[1,2-a]quinoxaline derivatives is aggregation-induced emission (AIE). acs.orgmagtech.com.cnnih.gov This effect, where molecules are non-emissive in solution but become highly luminescent in an aggregated state, is the opposite of the more common aggregation-caused quenching. The AIE effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. magtech.com.cnnih.gov
In a study of pyrrolo[1,2-a]quinoxaline derivatives, 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) displayed significant fluorescence enhancement via AIE. acs.org When the water fraction in a dioxane solution was increased, leading to aggregation, a notable increase in the emission intensity of QPP was observed at 459 nm. acs.org This AIE property is highly desirable for applications in solid-state lighting and bio-imaging, where high emission efficiency in the solid or aggregated state is crucial.
| Compound | Emission Wavelength in Aggregate State (nm) | Observation |
| 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) | 459 | Significant fluorescence enhancement |
Data extracted from a study on a closely related isomer of this compound. acs.org
Nonlinear Optical (NLO) Response
Derivatives of pyrrolo[1,2-a]quinoxaline have demonstrated significant potential for applications in nonlinear optics. The NLO properties of these materials are rooted in their molecular structure, which facilitates strong intramolecular charge transfer (ICT). The presence of delocalized π-electrons across the fused ring system is expected to give rise to substantial NLO effects. nih.gov
Investigations into the NLO properties of a series of soluble pyrrolo[1,2-a]quinoxalines have revealed large off-resonant second hyperpolarizability (γ) and nonlinear refractive index (n2) values. nih.govnih.gov These studies, employing techniques such as degenerate four-wave mixing at a wavelength of 800 nm with 70 fs pulses, have quantified the third-order nonlinear optical susceptibility (χ(3)) of these materials. nih.govnih.gov For instance, one derivative, PQ-a, exhibited a notable χ(3) value of 4.35 × 10⁻¹⁴ esu. nih.gov The significant NLO response of these compounds underscores their potential for use in optical devices. nih.govnih.gov
The table below summarizes the third-order nonlinear optical coefficients for a selection of pyrrolo[1,2-a]quinoxaline derivatives as reported in the literature. nih.gov
| Compound | χ⁽³⁾ (esu) | γ (esu) | n₂ (cm²/W) |
| PQ-a | 4.35 x 10⁻¹⁴ | 4.41 x 10⁻³¹ | 8.44 x 10⁻¹⁶ |
| PQ-d | 2.63 x 10⁻¹⁴ | 2.67 x 10⁻³¹ | 5.26 x 10⁻¹⁶ |
| PQ-e | 3.58 x 10⁻¹⁴ | 3.61 x 10⁻³¹ | 7.08 x 10⁻¹⁶ |
Solvatochromic and Mechanochromic Behaviors
The photophysical properties of pyrrolo[1,2-a]quinoxaline derivatives are highly sensitive to their environment, leading to pronounced solvatochromic and mechanochromic effects. This responsiveness is attributed to changes in the intramolecular charge transfer characteristics of the molecules in different solvent polarities and physical states.
Studies on 2,4-disubstituted pyrrolo[1,2-a]quinoxalines have shown that their emission spectra are subject to bathochromic (red) shifts with increasing solvent polarity, a hallmark of solvatochromism. nih.gov This behavior is a direct consequence of the stabilization of the excited state in more polar solvents. Furthermore, some derivatives exhibit aggregation-induced emission (AIE), where the fluorescence intensity is significantly enhanced in the aggregated or solid state compared to in solution. nih.gov This phenomenon is linked to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways.
The mechanochromic properties of these compounds are evident from the changes in their emission colors upon the application of mechanical force, such as grinding. For example, certain quinoxaline-based fluorophores exhibit a red-shift in their emission upon grinding, which can be reversed by annealing or fuming with a solvent. nih.gov This reversible change is associated with a transition between crystalline and amorphous states, each possessing different molecular packing and, consequently, distinct photophysical properties.
The table below illustrates the solvatochromic behavior of a representative pyrrolo[1,2-a]quinoxaline derivative, showcasing the change in emission wavelength in different solvents.
| Solvent | Emission Wavelength (λem) |
| Toluene | Varies by derivative |
| Methanol | Varies by derivative |
Charge Transport Properties and Material Design
The inherent donor-acceptor character of the pyrrolo[1,2-a]quinoxaline core, which arises from the fusion of an electron-rich pyrrole (B145914) ring and an electron-deficient quinoxaline moiety, makes these compounds promising for applications in organic electronics. nih.govrsc.org The design of novel materials with tailored charge transport properties is an active area of research, with a focus on their potential use in devices such as organic light-emitting diodes (OLEDs) and solar cells. rsc.orgrsc.org
Molecular engineering strategies are being employed to create π-extended pyrrolo[1,2-a]quinoxaline-based donor-acceptor materials. rsc.org By modifying the substituents on the core structure, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the charge injection and transport capabilities of the material. rsc.org For instance, the introduction of electron-withdrawing groups can lower the energy gap and enhance electrochemical activity. rsc.org While specific charge mobility values for this compound are not extensively reported, the broader class of quinoxaline-based copolymers has been investigated for their hole-transporting properties in perovskite solar cells. rsc.org
The design principles for these materials often involve creating a D-π-A (donor-π-bridge-acceptor) framework to facilitate efficient intramolecular charge transfer, a key requirement for effective charge transport. The development of these materials holds promise for the next generation of flexible and low-cost electronic devices.
Utilization in Sensing and Probing Technologies (e.g., Chemosensors, Biological Imaging Probes)
The unique photophysical properties of this compound and its derivatives have led to their exploration as chemosensors and biological imaging probes. nih.gov Their fluorescence can be modulated by interactions with specific analytes, making them suitable for detection applications.
In the realm of chemosensors, quinoxaline-based derivatives have been developed for the detection of various species, including metal ions and nitroaromatic compounds. For example, a thiophene-based pyrrolo[1,2-a]quinoxaline has been reported as a "turn-off" fluorescent sensor for the highly selective and sensitive detection of sodium ions (Na⁺) at the nanomolar level. The interaction with Na⁺ leads to a significant quenching of the probe's fluorescence. Other quinoxaline derivatives have been designed as chromogenic and fluorogenic chemosensors for cations like Fe³⁺ and Cu²⁺.
In the context of biological imaging, the AIE characteristics of some pyrrolo[1,2-a]quinoxaline derivatives are particularly advantageous. nih.gov These AIE-active fluorophores can be used for bioimaging with subcellular localization. nih.gov For instance, certain derivatives have been shown to specifically accumulate in lysosomes or lipid droplets within cells, enabling the visualization of these organelles. nih.gov The inherent fluorescence of these compounds, coupled with their potential for targeted delivery, makes them valuable tools for cellular biology research. Furthermore, some pyrrolo[1,2-a]quinoxaline derivatives have been investigated for their ability to generate reactive oxygen species (ROS), indicating their potential in photodynamic therapy. nih.gov
The table below provides examples of sensing applications for pyrrolo[1,2-a]quinoxaline and related derivatives.
| Derivative Type | Target Analyte/Application | Sensing Mechanism |
| Thiophene-based pyrrolo[1,2-a]quinoxaline | Sodium ion (Na⁺) | Fluorescence quenching |
| Quinoxaline-hydrazinobenzothiazole | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Not specified |
| Carbazole and pyrrolo[1,2-a]quinoxaline based | Nitroexplosives | Fluorescence detection |
| 2,4-disubstituted pyrrolo[1,2-a]quinoxalines | Lysosomes, Lipid Droplets (Bioimaging) | Aggregation-Induced Emission |
Biological Activity and Mechanistic Elucidation of 4,7 Diphenylpyrrolo 1,2 a Quinoxaline Derivatives in Vitro Focus
Anticancer Activity: Mechanisms of Action and Cellular Pathways
Derivatives of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold have been identified as promising candidates for anticancer drug development. Their activity is often rooted in the ability to modulate fundamental cellular processes involved in cancer cell survival and proliferation.
Modulation of Cell Proliferation and Apoptotic Pathways
A key mechanism for the anticancer effects of these compounds is the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).
Certain substituted pyrrolo[1,2-a]quinoxaline derivatives have shown significant cytotoxic potential against various human leukemia cell lines, including HL60, K562, and U937 cells. researchgate.net The antiproliferative activity is often linked to the induction of apoptosis. While detailed apoptotic pathway analysis for this specific scaffold is still emerging, studies on the broader class of quinoxaline (B1680401) derivatives show they can induce apoptosis by modulating key regulatory proteins. For example, some quinoxalines trigger apoptosis through a mitochondrial-dependent pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of activated caspase-3. nih.gov
Furthermore, some derivatives can arrest the cell cycle at specific phases, preventing cancer cells from dividing. For instance, novel pyrrolo[1,2-a]quinoxaline-based Sirt6 activators have been shown to inhibit the proliferation of human hepatocellular carcinoma (HCC) cells by inducing Sirt6-mediated cell cycle arrest. nih.gov Another study demonstrated that antagonism of the CX3CR1 receptor by substituted pyrrolo[1,2-a]quinoxalin-4(5H)-ones can promote apoptosis in circulating tumor cells. google.com
Key Research Findings on Antiproliferative Activity:
Compound 36 , a pyrrolo[1,2-a]quinoxaline-based Sirt6 activator, significantly inhibited the colony formation of cancer cells. nih.gov
Substituted pyrrolo[1,2-a]quinoxalines (compounds 1a and 1m-n) displayed high activity against leukemia cells while showing low activity against normal hematopoietic cells, indicating a favorable selectivity index. researchgate.net
Kinase Inhibition and Signal Transduction Pathways (e.g., EGFR, VEGFR-2, IKKβ, CK2, AKT)
Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Pyrrolo[1,2-a]quinoxaline derivatives have been investigated as inhibitors of several key kinases.
AKT Inhibition: The AKT kinase pathway is central to tumor cell survival and proliferation. nih.gov A series of new substituted pyrrolo[1,2-a]quinoxaline derivatives were designed as structural analogues of known AKT kinase inhibitors. nih.gov Several of these compounds were tested for their ability to inhibit the proliferation of human leukemic (K562, U937, HL60) and breast cancer (MCF7) cell lines, with some showing potent activity. nih.gov The 4-benzyl derivative of pyrrolo[1,2-a]quinoxaline was also found to inhibit AKT phosphorylation, acting as an insulin (B600854) mimetic. nih.gov
EGFR and CK2 Inhibition: While direct inhibition of Epidermal Growth Factor Receptor (EGFR) by 4,7-Diphenylpyrrolo[1,2-a]quinoxaline is not extensively documented, the combination of EGFR inhibitors with inhibitors of Casein Kinase 2 (CK2) has shown synergistic effects. nih.gov Combining the CK2 inhibitor CX-4945 with the EGFR inhibitor erlotinib (B232) resulted in enhanced attenuation of the PI3K-Akt-mTOR pathway and increased apoptosis in cancer cells, suggesting that targeting pathways related to pyrrolo[1,2-a]quinoxaline activity could be a viable strategy. nih.gov
Eph Tyrosine Kinase Inhibition: Pyrrolo[3,2-b]quinoxaline derivatives, close structural relatives, have been developed as potent, low-nanomolar inhibitors of Eph tyrosine kinases, which are involved in cancer progression. acs.org This highlights the potential of the broader quinoxaline-based scaffolds in targeting this important kinase family.
Interactive Table: In Vitro Antiproliferative and Kinase Inhibition Activity of Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound | Cell Line/Target | Activity (IC50) | Reference |
| Compound 1a | K562 (leukemia) | 4.5 µM | nih.gov |
| Compound 1h | U937 (leukemia) | 5 µM | nih.gov |
| Compound 1h | MCF7 (breast cancer) | 8 µM | nih.gov |
| 4-benzyl derivative | PTP1B | 0.24 µM | nih.gov |
Interaction with Other Biological Targets (e.g., Topoisomerases, GPER)
Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage DNA topology and are validated targets for cancer chemotherapy. While research on this compound is specific, related quinoxaline derivatives have been shown to act as Topoisomerase II inhibitors. This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells, representing a plausible mechanism of action for this class of compounds.
Antimicrobial and Antiparasitic Activities
Beyond their anticancer properties, pyrrolo[1,2-a]quinoxaline derivatives have demonstrated significant potential in combating infectious diseases, including tuberculosis and malaria.
Antitubercular Efficacy and Proposed Mechanisms
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The versatile quinoxaline ring is a scaffold of interest in the development of new antitubercular agents. dntb.gov.ua
A series of novel molecules with a pyrrolo[1,2-a]quinoxaline-based scaffold were designed and synthesized as potential agents against Mycobacterium tuberculosis. nih.gov Out of twenty-three compounds, ten showed significant antitubercular activities with moderate cytotoxicity. nih.gov
Proposed Mechanism - InhA Inhibition: A proposed target for these compounds is the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial cell wall synthesis pathway and the primary target for the frontline drug isoniazid (B1672263). nih.govorientjchem.org Enzyme inhibition assays and molecular docking studies suggest that active pyrrolo[1,2-a]quinoxaline compounds may bind to and inhibit InhA. nih.gov This mechanism is advantageous as direct InhA inhibitors can be effective against clinical isolates of M. tuberculosis that are resistant to isoniazid due to mutations in the prodrug-activating enzyme (KatG). nih.gov
Interactive Table: Antitubercular Activity of Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound | Target Strain | Activity (MIC) | Proposed Target | Reference |
| Compound 12g | M. tuberculosis | 5 µg/mL | InhA | nih.gov |
| Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate 4j | M. tuberculosis H37Rv | 8 µg/mL | Not specified | mdpi.com |
| Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate 4j | MDR M. tuberculosis | 16 µg/mL | Not specified | mdpi.com |
Antimalarial Properties and Target Engagement (e.g., Plasmodium falciparum telomeres)
Malaria, caused by Plasmodium parasites, requires new therapeutic agents due to widespread drug resistance. Quinoxaline-based compounds have shown potent activity against Plasmodium falciparum, the deadliest species causing malaria. plos.org
Activity Against Drug-Resistant Strains: Bis-pyrrolo[1,2-a]quinoxaline derivatives have demonstrated good antimalarial activity, with IC50 values in the micromolar range against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov
Proposed Mechanism - Targeting Telomeres: An attractive and novel target in the parasite is its telomeres. nih.gov The telomeric DNA of P. falciparum contains G-rich sequences capable of forming secondary structures known as G-quadruplexes (G4). nih.gov Stabilization of these G4 structures can interfere with telomere maintenance and gene regulation, leading to parasite death. A family of bis-pyrrolo[1,2-a]quinoxaline compounds has been reported to bind and stabilize two P. falciparum telomeric G4 sequences, correlating with their antimalarial activity. nih.gov This suggests that these derivatives could act by targeting parasite telomeres, a different mechanism from many existing antimalarial drugs. nih.govnih.gov
Antifungal Actions (e.g., Inhibition of Drug Transporters)
Quinoxaline derivatives have emerged as a promising class of antimicrobial agents. ijpras.com Specifically, certain derivatives have demonstrated notable antifungal activity against various Candida species, which are responsible for a significant number of fungal infections. nih.gov For instance, the novel derivative 3-hydrazinoquinoxaline-2-thiol (B1673409) has shown efficacy against Candida albicans, Candida glabrata, and Candida parapsilosis isolates in vitro. nih.gov This compound also exhibited anti-inflammatory properties in a mouse model of oral candidiasis. nih.gov While research has confirmed the broad-spectrum antifungal potential of quinoxaline derivatives like 2,3-dimethylquinoxaline (B146804) (DMQ), the specific mechanism, such as the inhibition of drug transporters by this compound itself, requires further targeted investigation. nih.gov
Antileishmanial Activity and Trypanothione (B104310) Reductase Inhibition
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, is a target for which quinoxaline-based compounds have shown significant promise. nih.govresearchgate.net A series of 4-alkapolyenylpyrrolo[1,2-a]quinoxaline derivatives demonstrated potent in vitro activity against the promastigote forms of several Leishmania species. nih.gov
| Leishmania Species | IC50 Range (µM) |
|---|---|
| L. major | 1.2 - 14.7 |
| L. mexicana | 1.2 - 14.7 |
| L. donovani | 1.2 - 14.7 |
A key enzyme in the parasite's defense against oxidative stress is trypanothione reductase (TR), making it an attractive drug target. nih.govnih.gov While some quinoxaline 1,4-di-N-oxide derivatives have been identified as TR inhibitors, the direct inhibition of TR by this compound derivatives is an area requiring more specific investigation. nih.gov High-throughput screening campaigns have successfully identified novel chemical classes of TR inhibitors, suggesting that exploration of the pyrrolo[1,2-a]quinoxaline scaffold against this enzyme could be a fruitful endeavor. researchgate.net
Antiviral and Anti-inflammatory Properties
The quinoxaline scaffold is a recurring motif in the development of antiviral agents. nih.gov Derivatives have shown potential against a range of RNA viruses, including influenza and coronaviruses. nih.govnih.gov Notably, compounds from the pyrrolo[1,2-a]quinoxaline series have been identified through computational studies as potential inhibitors of the main protease (3CLpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov For example, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline was highlighted as a potential inhibitor based on in silico docking studies. nih.gov
Quinoxaline derivatives also possess significant anti-inflammatory properties, acting through the inhibition of various inflammatory mediators. ijpras.comnih.gov Their mechanism of action can involve the suppression of cyclooxygenase (COX), cytokines, and key signaling pathways like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK). nih.govnih.gov A novel quinoxaline urea (B33335) analog was shown to reduce the phosphorylation of IKKβ, a critical kinase in the NF-κB pathway, thereby inhibiting pancreatic cancer cell growth. nih.gov
Sirtuin Activating Capabilities and Therapeutic Potential (e.g., Sirt6)
Sirtuins are a class of NAD+-dependent protein deacylases that regulate critical cellular processes, including metabolism, DNA repair, and aging. nih.govnih.gov Sirtuin 6 (Sirt6) is a nuclear sirtuin that has emerged as a therapeutic target for aging-related diseases and cancer. nih.govnih.gov A synthetic pyrrolo[1,2-a]quinoxaline derivative, known as UBCS039, has been identified as a specific activator of Sirt6. nih.gov
| Parameter | Value |
|---|---|
| EC50 (H3K9Ac peptide deacetylation) | 38 µM |
| Maximum Activation | 3.5-fold |
UBCS039 demonstrated specific binding to Sirt6 with no significant effect on the basal deacetylase activities of Sirt1, Sirt2, or Sirt3. nih.gov This specificity highlights the potential for developing targeted therapies by modifying the pyrrolo[1,2-a]quinoxaline scaffold. nih.govnih.gov
Structure-Activity Relationship (SAR) Analysis of Diphenyl Substitution and Core Modifications
The biological activity of pyrrolo[1,2-a]quinoxaline derivatives is highly dependent on the nature and position of substituents on the tricyclic core. nih.govnih.gov
Antileishmanial Activity: For 4-alkapolyenylpyrrolo[1,2-a]quinoxalines, the length and nature of the polyene chain at position 4 significantly influence activity. nih.gov
PTP1B Inhibition: In a series of pyrrolo[1,2-a]quinoxalines evaluated as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, a 4-benzyl derivative was found to be the most potent. nih.gov The introduction of chlorine atoms at the C7 and/or C8 positions maintained potency and improved selectivity against the related T-cell protein tyrosine phosphatase (TCPTP). nih.gov
Anticancer Activity: For quinoxaline urea analogs targeting IKKβ, replacing metabolically unstable furan (B31954) groups with an N-methylpyrazole moiety led to a significant increase in oral bioavailability. nih.gov The presence of an NH linker at the third position of the quinoxaline nucleus was found to be essential for activity against certain cancer cell lines. mdpi.com
Sirt6 Activation: In the case of the Sirt6 activator UBCS039, the pyridine (B92270) nitrogen in the quinoxaline moiety forms a key hydrogen bond, and shifting its position leads to decreased affinity and activation. nih.gov
These studies underscore that modifications to the phenyl groups and the core heterocyclic structure are critical for optimizing potency and selectivity for various biological targets. nih.govmdpi.com
In Silico Drug Discovery and Molecular Interactions
Computational methods are integral to understanding and predicting the therapeutic potential of this compound derivatives. nih.gov
Molecular docking simulations have provided crucial insights into how these compounds bind to their protein targets. nih.govnih.gov
Sirt6: A co-crystal structure of Sirt6 with the activator UBCS039 revealed that the compound binds in a pocket at the exit of the acyl channel. nih.gov The tricyclic pyrrolo[1,2-a]quinoxaline core engages in hydrophobic interactions with multiple residues (Trp71, Phe82, Phe86, Met136, Ile185, and Met157), and the pyridine nitrogen forms a critical hydrogen bond with the backbone of Pro62. nih.gov This binding mode is distinct from that of other Sirtuin isoforms, explaining the observed specificity. nih.gov
PTP1B: Docking and molecular dynamics simulations suggest that pyrrolo[1,2-a]quinoxaline-based inhibitors bind to an allosteric pocket of PTP1B, rather than the active site. nih.govresearchgate.net
Trypanothione Reductase: In silico analysis of quinoxaline 1,4-di-N-oxide derivatives against TR from Trypanosoma cruzi proposed that these compounds could be potential inhibitors with better affinity than the natural substrate. nih.gov
SARS-CoV-2 Main Protease: Docking studies identified a 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline derivative as a potential inhibitor of the viral protease, highlighting its binding affinity for amino acid residues within the active site. nih.gov
These computational studies are invaluable for rational drug design, allowing for the optimization of ligand-protein interactions to enhance potency and selectivity. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research of 4,7 Diphenylpyrrolo 1,2 a Quinoxaline
Optical Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Property Assessment
Optical spectroscopy is a powerful tool to investigate the photophysical properties of 4,7-Diphenylpyrrolo[1,2-a]quinoxaline, providing insights into its electronic transitions and excited state dynamics.
UV-Vis Absorption: The UV-Vis absorption spectrum of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives is characterized by multiple absorption bands corresponding to π-π* transitions within the aromatic system. For instance, a study on 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP), a structural isomer of the title compound, revealed dominant higher-wavelength peaks in its absorption spectra. nih.gov These transitions are influenced by the solvent environment, indicating a degree of environmental responsiveness. nih.gov
Fluorescence and Phosphorescence: Many pyrrolo[1,2-a]quinoxaline derivatives exhibit interesting emission properties. The fluorescence behavior is particularly noteworthy, with some derivatives displaying aggregation-induced emission (AIE), a phenomenon where the material is non-emissive in solution but becomes highly fluorescent in the aggregated state. nih.gov For example, 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) has been shown to exhibit significant fluorescence enhancement via AIE. nih.gov The emission wavelength and quantum yield are sensitive to the substitution pattern on the pyrrolo[1,2-a]quinoxaline core.
Phosphorescence studies have also been conducted on related compounds. Computational results, validated by phosphorescence studies, have shown that the triplet states play a crucial role in the photophysical pathways. nih.gov For instance, in some substituted pyrrolo[1,2-a]quinoxalines, the S1 states can undergo intersystem crossing (ISC) to higher triplet states (T2/T3). nih.gov These triplet states have been identified as the phosphorescent states. nih.gov The intensity of phosphorescence can vary significantly with substitution, with the diphenyl derivative (QPP) showing the highest intensity in one study. nih.gov
| Parameter | Value | Remarks |
|---|---|---|
| Excitation Wavelength (λex) | 360 nm | In studies demonstrating AIE. nih.gov |
| Emission Properties | Significant fluorescence enhancement via AIE | Observed in comparison to unsubstituted and other substituted derivatives. nih.gov |
| Phosphorescence | Highest intensity among a series of derivatives | Indicating efficient intersystem crossing. nih.gov |
Electrochemical Characterization (Cyclic Voltammetry) for Redox Properties
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to probe the redox behavior of this compound. The fused heterocyclic system, containing both electron-rich pyrrole (B145914) and electron-deficient quinoxaline (B1680401) moieties, is expected to exhibit both oxidation and reduction processes.
The quinoxaline core itself is known to undergo reduction. nih.gov The introduction of the pyrrole ring and phenyl substituents will modulate the electron density of the system and, consequently, its redox potentials. The phenyl groups can participate in the delocalization of charge in the radical ions formed upon oxidation or reduction.
While specific cyclic voltammetry data for this compound is not detailed in the provided search results, the general behavior of quinoxalines suggests that they can undergo reduction processes. nih.gov The stability of the resulting radical species and the reversibility of the redox events are key parameters determined from CV measurements. These properties are crucial for applications in electronic materials, such as in flow batteries or as components in organic light-emitting diodes (OLEDs).
| Electrochemical Process | Expected Behavior | Influencing Factors |
|---|---|---|
| Reduction | Associated with the quinoxaline moiety. | Electron-withdrawing/donating nature of substituents. |
| Oxidation | Associated with the pyrrole moiety and overall π-system. | Substitution pattern and solvent/electrolyte system. |
| Redox Stability | Determined by the reversibility of CV waves. | Structural integrity upon electron transfer. |
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which govern the crystal packing.
Numerous derivatives of pyrrolo[1,2-a]quinoxaline have been successfully characterized by X-ray crystallography, confirming their molecular structures. mdpi.comsemanticscholar.org For example, the crystal structure of a derivative, 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, was solved and confirmed the anticipated connectivity and stereochemistry. In another instance, the 3D structure of 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one was also established by X-ray crystallography. semanticscholar.org
These studies reveal that the pyrrolo[1,2-a]quinoxaline core is largely planar, and the phenyl substituents are typically twisted out of this plane to varying degrees. The crystal packing is influenced by weak intermolecular forces, which can impact the material's bulk properties.
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | Triclinic | P-1 | Confirmed the complex molecular structure in the solid state. mdpi.com |
| 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one | Triclinic | P-1 | Elucidated the 3D arrangement of the molecule. semanticscholar.org |
Advanced Microscopic Techniques for Material Morphology and Performance
Advanced microscopic techniques, such as scanning electron microscopy (SEM), are utilized to investigate the morphology of this compound at the micro- and nanoscale. The morphology of a material is critical as it can significantly influence its performance, particularly in applications involving thin films or crystalline solids.
In the context of pyrrolo[1,2-a]quinoxalines that exhibit aggregation-induced emission, SEM imaging has been used to confirm the formation of supramolecular architectures in the aggregated state. nih.gov For a related compound, SEM images showed a change in morphology which substantiated the AIE observations. This demonstrates the utility of microscopy in correlating the material's structure with its functional properties. While specific studies on this compound were not found, it is expected that techniques like SEM and atomic force microscopy (AFM) would be instrumental in characterizing its thin-film morphology and surface topography, which are important for electronic device applications.
Future Research Directions and Translational Prospects for 4,7 Diphenylpyrrolo 1,2 a Quinoxaline
Innovation in Synthetic Methodologies for Enhanced Accessibility and Diversity
While several methods exist for synthesizing the pyrrolo[1,2-a]quinoxaline (B1220188) core, future efforts will likely focus on developing more efficient, cost-effective, and environmentally benign strategies. The goal is to improve accessibility to the core structure and enable the creation of diverse libraries of derivatives for screening.
Key areas for innovation include:
Transition-Metal-Free Reactions: Building on recent successes, such as the potassium iodide-catalyzed synthesis from phenylmethyl bromides and N-(2-aminophenyl)pyrrole, future work should explore other metal-free catalytic systems. mdpi.com An I2-catalyzed one-pot synthesis for related derivatives has also been shown to be effective, utilizing the non-toxic and readily available catalyst with DMSO as an oxidant. rsc.org These approaches reduce cost and environmental impact compared to traditional heavy metal catalysis.
Catalyst Development: The use of inexpensive and abundant metals like iron and copper is a promising avenue. An FeCl3-catalyzed method for synthesizing the core from 1-(2-aminophenyl)pyrroles and cyclic ethers has been developed, highlighting the potential of low-cost iron catalysis. rsc.org Similarly, copper-catalyzed domino reactions offer an efficient route from readily available starting materials. acs.org
Green Chemistry Approaches: Inspired by the synthesis of related quinoxalines, future methods could employ green solvents like water or ethanol (B145695) and use catalysts like p-dodecylbenzenesulfonic acid (p-DBSA) to perform reactions at room temperature, minimizing energy consumption and hazardous waste. acs.org
Flow Chemistry: For scalable production, the development of continuous-flow systems, which can integrate isocyanide formation and photochemical cyclization in a multi-step, telescoped process, represents a significant advancement for producing these heterocycles efficiently. rsc.org
Expansion of Optoelectronic and Functional Material Applications
The extended π-conjugated system of 4,7-diphenylpyrrolo[1,2-a]quinoxaline makes it a prime candidate for use in advanced functional materials. Its derivatives have already shown promise due to their unique photophysical properties.
Future research should focus on:
Aggregation-Induced Emission (AIE): A detailed photophysical study of 2,4-disubstituted pyrrolo[1,2-a]quinoxalines, including the 2,4-diphenyl variant (QPP), revealed significant fluorescence enhancement through AIE. rsc.orgrsc.orgnih.gov This "turn-on" fluorescence in the aggregated or solid state is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. Further exploration of substituent effects on AIE properties could lead to materials with tailored emission profiles.
Organic Light-Emitting Diodes (OLEDs): The high phosphorescence intensity observed for the 2,4-diphenyl derivative (QPP) suggests its potential as a triplet emitter in OLEDs. rsc.orgacs.org An attempt to synthesize an iridium complex with a related structure for this purpose inadvertently catalyzed a new synthetic route, underscoring the interest in these compounds for optoelectronics. acs.org Future work should involve designing and testing derivatives specifically optimized for high-efficiency OLED devices.
Chemosensors: The sensitivity of the scaffold's fluorescence to its environment makes it suitable for developing chemosensors. nih.gov By functionalizing the core with specific recognition moieties, it will be possible to design highly selective and sensitive probes for detecting ions, molecules, or changes in environmental properties like polarity and viscosity.
Design of Advanced Probes for Biological Systems and Diagnostics
The intrinsic fluorescence of the pyrrolo[1,2-a]quinoxaline scaffold is a major asset for its development as a tool for biological research and diagnostics. Their ability to "light up" specific cellular components is of particular interest.
Future prospects in this area include:
Subcellular Imaging: Derivatives such as 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) and 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP) have been successfully used for bioimaging, showing specific localization within lysosomes. rsc.orgrsc.org This suggests that the scaffold can be used to track and study lysosomal dynamics and related diseases. Future designs could target other organelles by modifying the peripheral substituents.
Reactive Oxygen Species (ROS) Detection: Computational and experimental studies have confirmed the capability of these systems to generate reactive oxygen species (ROS). rsc.orgacs.org This property, combined with their fluorescence, could be harnessed to create probes that not only detect but also quantify ROS levels in living cells, which is crucial for studying oxidative stress-related pathologies.
Disease-Specific Probes: Pyrroloquinoxaline hydrazones have been reported as fluorescent probes for studying amyloid fibrils, which are implicated in neurodegenerative diseases. acs.org This avenue should be expanded by designing derivatives with high affinity and specificity for different types of protein aggregates, potentially leading to new diagnostic tools for Alzheimer's and Parkinson's diseases.
A summary of photophysical properties for relevant pyrrolo[1,2-a]quinoxaline derivatives is presented below.
| Compound | Key Photophysical Property | Potential Application | Reference |
| 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) | Aggregation-Induced Emission (AIE), High Phosphorescence | Bioimaging (Lysosomes), OLEDs | acs.org, rsc.org |
| 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP) | Aggregation-Induced Emission (AIE) | Bioimaging (Lysosomes), ROS Detection | rsc.org, nih.gov |
| Pyrroloquinoxaline hydrazones | Fluorescence | Probes for Amyloid Fibrils | acs.org |
Deeper Mechanistic Understanding of Biological Activities
Derivatives of pyrrolo[1,2-a]quinoxaline have demonstrated a wide spectrum of potent biological activities. A critical future direction is to move beyond screening and toward a profound understanding of their mechanisms of action, which is essential for rational drug design.
Key research areas include:
Kinase Inhibition: The scaffold is a promising starting point for developing kinase inhibitors. Derivatives of pyrrolo[1,2-a]quinoxalin-4(5H)-one have been identified as highly potent and selective non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. researchgate.net Other related structures have shown inhibition of ABL1 and c-Src kinases. nih.gov Future work should focus on elucidating the precise binding modes and structure-activity relationships to improve potency and selectivity for various kinase targets.
Sirtuin (SIRT) Activation: A series of pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective activators of Sirt6, an enzyme involved in regulating metabolism, DNA repair, and inflammation. semanticscholar.orgnih.govnih.gov One derivative, compound 38 , not only repressed inflammatory cytokine production but also suppressed SARS-CoV-2 infection in vitro. semanticscholar.orgnih.gov Further investigation into how these compounds allosterically activate Sirt6 could lead to new therapeutics for inflammatory, infectious, and age-related diseases.
Antiparasitic and Antimicrobial Activity: Analogues have shown activity against Plasmodium falciparum (malaria) and Mycobacterium tuberculosis. nih.govresearchgate.net The next step is to identify their specific molecular targets within these pathogens to understand their mechanism of action and overcome potential drug resistance.
The table below summarizes some of the key biological activities and targets identified for this class of compounds.
| Compound Type | Biological Activity | Molecular Target/Mechanism | Reference |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives | Anticancer | Non-covalent Bruton's Tyrosine Kinase (BTK) inhibitor | researchgate.net |
| Pyrrolo[1,2-a]quinoxaline derivatives | Anti-inflammatory, Anti-SARS-CoV-2 | Sirt6 Activator | semanticscholar.org, nih.gov, nih.gov |
| 4-benzyl-pyrrolo[1,2-a]quinoxaline | Antidiabetic | Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor | nih.gov |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | Antiviral (predicted) | Potential inhibitor of SARS-CoV-2 main protease (3CLpro) | |
| Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivative | Antitubercular | Active against Mycobacterium tuberculosis | nih.gov |
Exploration of New Avenues in Catalysis and Coordination Chemistry
While the pyrrolo[1,2-a]quinoxaline scaffold is typically the product of catalytic reactions, its structural features suggest it could play an active role as a ligand or catalyst itself. This remains a largely unexplored frontier with significant potential.
Future research directions include:
Coordination Chemistry: The quinoxaline (B1680401) portion of the scaffold contains nitrogen atoms with lone pairs of electrons capable of coordinating to metal centers. Related bidentate ligands like 2-(2′-pyridyl)quinoxaline are known to form stable complexes with a range of transition metals. mdpi.com Future studies should investigate the ability of this compound and its functionalized derivatives to act as ligands, potentially leading to novel metal complexes with interesting magnetic, electronic, or catalytic properties.
Organophotocatalysis: Structurally related nitrogen-fused heterocycles, specifically pyrrolo[2,1-a]isoquinolines, have recently been developed as a new class of powerful organophotocatalysts. researchgate.net These catalysts can mediate a variety of molecular transformations through single-electron transfer (SET) or energy transfer (EnT) pathways under visible light irradiation. Given the photophysical properties of the pyrrolo[1,2-a]quinoxaline core, exploring its potential as a tunable organophotocatalyst is a logical and exciting next step.
Catalyst Scaffolds: The rigid, planar structure of the compound could serve as a robust backbone for attaching catalytic moieties. By functionalizing the phenyl rings or other positions on the core, it may be possible to create new, well-defined catalysts for asymmetric synthesis or other challenging transformations.
Q & A
Q. What are the common synthetic routes for 4,7-diphenylpyrrolo[1,2-a]quinoxaline derivatives?
The synthesis typically involves cyclization reactions of 1-(2-aminophenyl)pyrrole with aldehydes or ketones under acidic or catalytic conditions. For example:
- Acid-catalyzed condensation : Acetic acid or ionic liquids like [PPy]HSO₄•nano-SiO₂ yield dihydropyrrolo[1,2-a]quinoxalines (86–98% yields) .
- Metal-free TEMPO-mediated reactions : Oxoammonium salts enable Pictet–Spengler cyclization for 4,5-dihydro derivatives (good to excellent yields) .
- Nano-catalyzed synthesis : SnO₂@MWCNTs enhance selectivity and recyclability in ethanol solvent (Table 1 in ) .
Q. How is structural characterization performed for pyrrolo[1,2-a]quinoxaline compounds?
Key techniques include:
- 1H NMR and LCMS : Confirm regioselectivity and purity (e.g., 99.06% purity for 4,5-dihydro derivatives) .
- IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1658 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry in substituted analogs (e.g., 4-chloro-7-fluoro derivatives) .
Q. What initial biological screening approaches are used for these compounds?
- In vitro cytotoxicity assays : Test against leukemia (K562, HL60), breast cancer (MCF7), and parasitic (Leishmania) cell lines .
- Kinase inhibition studies : Evaluate Akt/PKB kinase inhibition for anticancer potential .
- Antiplasmodial activity : Assess IC₅₀ values against Plasmodium falciparum strains .
Q. What catalysts are effective in synthesizing dihydropyrrolo[1,2-a]quinoxalines?
- SnO₂@MWCNTs : Achieve 92% yield in ethanol at 80°C (reusable for 5 cycles) .
- Amberlyst-15 : Enables solvent-free, ultrasound-assisted synthesis (good yields) .
- p-Toluenesulfonic acid : Promotes regioselective iodination at C3-H .
Q. What spectroscopic techniques confirm the formation of pyrrolo[1,2-a]quinoxalines?
- 1H NMR : Distinct peaks for aromatic protons (δ 7.3–7.4 ppm) and dihydro protons (δ 4.5–5.0 ppm) .
- LCMS : Molecular ion peaks align with calculated masses (e.g., m/z 247.29 for C₁₆H₁₃N₃) .
Advanced Research Questions
Q. How to optimize reaction conditions for high-yield synthesis of pyrrolo[1,2-a]quinoxalines?
Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst loading | 10 mol% SnO₂@MWCNTs | ↑ 92% | |
| Solvent | Ethanol | ↑ Selectivity | |
| Temperature | 80°C | ↑ Reaction rate |
- Microwave-assisted synthesis : Reduces time and improves efficiency .
Q. What strategies address contradictory biological activity data across studies?
- Dose-response validation : Re-evaluate IC₅₀ values under standardized protocols .
- Structural analogs : Compare substituent effects (e.g., C4-benzylpiperidinyl groups enhance antiproliferative activity) .
- Target specificity assays : Use kinase profiling to rule off-target effects .
Q. How to conduct structure-activity relationship (SAR) studies for pyrrolo[1,2-a]quinoxalines?
- Substituent variation : Fluorine/chlorine at C4/C7 enhances electronic properties and target binding .
- Scaffold hybridization : Incorporate piperazine or carbamate moieties to improve pharmacokinetics .
- Trichloromethyl groups : Improve antiplasmodial activity but may increase cytotoxicity (balance via SAR) .
Q. What are the challenges in selective functionalization of pyrrolo[1,2-a]quinoxalines?
Q. How to design pyrrolo[1,2-a]quinoxaline derivatives with reduced cytotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
